1-Phenylacridin-9(10H)-one
Overview
Description
1-Phenylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds containing a nitrogen atom in the central ring. This compound is characterized by a phenyl group attached to the acridine core, specifically at the 1-position, and a ketone group at the 9-position. It is known for its applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylacridin-9(10H)-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, leading to the formation of the acridine ring system.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Acridone derivatives.
Reduction: 1-Phenylacridin-9(10H)-ol.
Substitution: Halogenated acridine derivatives.
Scientific Research Applications
1-Phenylacridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1-Phenylacridin-9(10H)-one exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescence properties also allow it to be used as a probe for studying DNA interactions.
Comparison with Similar Compounds
Acridine: The parent compound of 1-Phenylacridin-9(10H)-one, lacking the phenyl group.
Acridone: An oxidized derivative of acridine.
Phenanthridine: A structurally similar compound with a nitrogen atom in a different position.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a ketone group, which confer distinct chemical and physical properties. Its ability to intercalate with DNA and its fluorescence make it particularly valuable in biological and medicinal research.
Properties
IUPAC Name |
1-phenyl-10H-acridin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19-15-9-4-5-11-16(15)20-17-12-6-10-14(18(17)19)13-7-2-1-3-8-13/h1-12H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUWKPOTOQSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778653 | |
Record name | 1-Phenylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160289-77-0 | |
Record name | 1-Phenylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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